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Compound of Interest

Compound Name: gamma-Dodecalactone

Cat. No.: B7799002

For Researchers, Scientists, and Drug Development Professionals

Gamma-dodecalactone (y-dodecalactone) is a naturally occurring fatty acid lactone found in
various fruits and dairy products, prized for its characteristic sweet, fruity, and peach-like
aroma. Beyond its use in the flavor and fragrance industries, its potential biological activities,
including immunomodulatory effects, have garnered interest in the pharmaceutical and
biotechnology sectors.[1] A thorough structural characterization is paramount for its
identification, purity assessment, and for understanding its structure-activity relationships. This
guide provides a comprehensive overview of the core analytical techniques employed for the
structural elucidation and characterization of y-dodecalactone.

Fundamental Properties

y-Dodecalactone, with the chemical formula C12H2202, has a molecular weight of 198.30 g/mol
[2][3] It is a colorless to pale yellow oily liquid with a distinct fruity odor.[2][4] The molecule
contains a five-membered lactone ring with an octyl side chain, and a chiral center at the C-4
position of the lactone ring, leading to the existence of (R) and (S) enantiomers.[5]

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the identification and structural
confirmation of y-dodecalactone, providing information about its molecular weight and
fragmentation pattern.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the analysis of volatile and semi-volatile compounds
like y-dodecalactone. In electron ionization (EI) mode, y-dodecalactone exhibits a characteristic
fragmentation pattern. The molecular ion peak [M]* is observed at a mass-to-charge ratio (m/z)
of 198. The most abundant fragment, the base peak, appears at m/z 85, which corresponds to
the y-butyrolactone ring formed after the cleavage of the octyl side chain.[2][3]

Table 1: Key Mass Fragments of y-Dodecalactone in GC-MS (EI)

m/z Relative Intensity Proposed Fragment

198 Low Molecular lon [C12H2202]*

[CaHsO2]* (y-butyrolactone

85 99.99% fing
41 ~23% [CsHs]*
29 ~28% [C2Hs]*
55 ~17% [CaH7]*

Data sourced from PubChem and other analytical databases.[3]

Electrospray lonization (ESI) Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS),
particularly with a time-of-flight (TOF) analyzer, can also be employed, especially for analyzing
less volatile derivatives or for studies in complex matrices. Tandem mass spectrometry
(MS/MS) of the protonated molecule [M+H]* at m/z 199 would typically show a loss of water
and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of y-
dodecalactone, providing detailed information about the carbon-hydrogen framework.

'H NMR Spectroscopy
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The *H NMR spectrum of y-dodecalactone shows characteristic signals for the protons in the
lactone ring and the octyl side chain. The chemical shifts (d) are typically reported in parts per
million (ppm) relative to a standard, such as tetramethylsilane (TMS).

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number and types of carbon atoms in the
molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing far
downfield.

Table 2: 1H and 3C NMR Chemical Shift Data for y-Dodecalactone (in CDCIs)

Atom Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
C=0 (C1) - ~177.0

CHz (C2) ~2.4-2.6 (M) ~29.0

CHz (C3) ~1.9-2.2 (m) ~28.0

CH (C4) ~4.4-4.6 (M) ~81.0

CH:z (C5) ~1.6-1.8 (m) ~35.0

(CH2)s (C6-C11) ~1.2-1.4 (br m) ~22.0-32.0

CHs (C12) ~0.8-0.9 (1) ~14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present
in y-dodecalactone. The most prominent absorption band is due to the carbonyl (C=0)
stretching vibration of the lactone ring.

Table 3: Characteristic FTIR Absorption Bands for y-Dodecalactone
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~1770 Strong C=0 stretch (y-lactone)
~2925, ~2855 Strong C-H stretch (aliphatic)
~1180 Strong C-O stretch (ester)

Data is indicative and can vary based on the sampling method (e.g., neat, KBr pellet).

Chiroptical Techniques for Enantiomeric
Differentiation

Since y-dodecalactone is a chiral molecule, chiroptical methods are essential for distinguishing
between its enantiomers, which can have different sensory and biological properties.[5]

Chiral Gas Chromatography (GC)

The most widely used method for the separation and quantification of the (R) and (S)
enantiomers of y-dodecalactone is chiral GC.[6] This technique utilizes a stationary phase that
is itself chiral, allowing for the differential interaction and thus separation of the enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion
(ORD)

CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of
left and right circularly polarized light by a chiral molecule. These techniques can be used to
determine the enantiomeric purity and absolute configuration of y-dodecalactone.[7] The sign of
the Cotton effect in ORD and the sign of the CD band corresponding to the n - 1t* transition of
the lactone chromophore are characteristic of each enantiomer.

Experimental Protocols
GC-MS Analysis

Objective: To identify and confirm the structure of y-dodecalactone.
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Methodology:

o Sample Preparation: Dilute the y-dodecalactone sample in a suitable solvent (e.g., hexane or
dichloromethane). For samples in complex matrices, a prior extraction step such as solid-
phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) may be
necessary.[8]

 Instrumentation: A gas chromatograph coupled to a mass spectrometer.

e GC Conditions:

o

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then
ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

Carrier Gas: Helium at a constant flow rate.

[¢]

e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 35-350.

o Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST,
Wiley) and interpret the fragmentation pattern.

NMR Spectroscopy

Objective: To elucidate the complete chemical structure of y-dodecalactone.
Methodology:

o Sample Preparation: Dissolve a few milligrams of the purified y-dodecalactone in a
deuterated solvent (e.g., CDCIs) in an NMR tube.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Experiments:

o 'H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled carbon spectrum.

o 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to
establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to
correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can
be used to establish long-range C-H correlations.

o Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction)
and assign the signals to the respective nuclei in the molecule.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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